molecular formula C114H208N2O39P2 B1264303 (KDO)2-(palmitoleoyl-myristoyl)-lipid A

(KDO)2-(palmitoleoyl-myristoyl)-lipid A

Cat. No. B1264303
M. Wt: 2292.8 g/mol
InChI Key: YMYMIWUIGJUAIZ-LSPGFKFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(KDO)2-(palmitoleoyl-myristoyl)-lipid A is a lipid A derivative, comprising lipid A glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and having the dodecanoyl group replaced by palmitoleoyl. It is a member of lipid As and a tetradecanoate ester. It is a conjugate acid of a (KDO)2-(palmitoleoyl-myristoyl)-lipid A(6-).

Scientific Research Applications

Biosynthesis and Enzymatic Acylation

  • Biosynthesis in Escherichia coli : Enzymes in E. coli facilitate the transfer of laurate and myristate residues from acyl carrier proteins to (KDO)2-IVA, a precursor of lipid A. This enzymatic acylation process is essential in lipid A biosynthesis, and it has specific substrate requirements, demonstrating novel KDO recognition domains (Brożek & Raetz, 1990).

  • Function of Escherichia coli msbB Gene : The msbB gene encodes a related acyltransferase that efficiently acylates the product formed by HtrB, resulting in (KDO)2-(lauroyl)-lipid IVA. This process is essential for lipid A modification and its temperature-sensitive phenotype (Clementz, Zhou, & Raetz, 1997).

Protein Acylation and Trafficking

  • Effect of Charged Lipids on BKCa Channels : The study demonstrates the influence of negatively charged lipids like palmitoyl coenzyme A on the activity of large-conductance Ca(2+)-activated K(+) (BK(Ca)) channels, suggesting a role of lipid modifications in modulating channel activity (Clarke, Petrou, Walsh, & Singer, 2003).

  • Protein Palmitoylation and Subcellular Trafficking : The process of protein S-palmitoylation involves the attachment of fatty acids like palmitate to proteins, affecting their trafficking and subcellular localization. This indicates the significance of lipid modifications in cellular protein distribution and function (Aicart-Ramos, Valero, & Rodrı́guez-Crespo, 2011).

Lipid A Precursor Synthesis and Modification

  • 3-deoxy-D-manno-octulosonate Transferase and Late Acyltransferases : The synthesis of lipid A involves the incorporation of KDO and subsequent acylation with laurate and myristate. This study provides insights into the enzymatic pathways and intermediates of lipid A biosynthesis, indicating the role of specific acyltransferases and transferase genes (Brożek & Raetz, 1992).

  • Endotoxin Biosynthesis in Pseudomonas aeruginosa : The study highlights the unique ability of Pseudomonas aeruginosa to transfer laurate to lipid A precursors without prior attachment of KDO, contrary to the process in E. coli. This underscores variations in lipid A synthesis across different bacteria (Mohan & Raetz, 1994).

Environmental Influences on Lipid A Structure

  • Effect of Cold Shock on Lipid A Biosynthesis in Escherichia coli : Exposure to cold shock induces a novel palmitoleoyl-acyl carrier protein-dependent acyltransferase that modifies the lipid A structure in E. coli. This alteration in lipid composition may be adaptive for maintaining optimal membrane fluidity at lower temperatures (Carty, Sreekumar, & Raetz, 1999).

properties

Product Name

(KDO)2-(palmitoleoyl-myristoyl)-lipid A

Molecular Formula

C114H208N2O39P2

Molecular Weight

2292.8 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C114H208N2O39P2/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-71-95(126)145-85(69-63-57-51-45-35-29-23-17-11-5)75-94(125)116-100-108(150-98(129)76-86(70-64-58-52-46-36-30-24-18-12-6)146-96(127)72-66-60-53-47-41-38-32-26-20-14-8-2)106(154-156(137,138)139)92(82-144-113(111(133)134)78-90(102(131)105(152-113)89(123)80-118)151-114(112(135)136)77-87(121)101(130)104(153-114)88(122)79-117)148-109(100)143-81-91-103(132)107(149-97(128)74-84(120)68-62-56-50-44-34-28-22-16-10-4)99(110(147-91)155-157(140,141)142)115-93(124)73-83(119)67-61-55-49-43-33-27-21-15-9-3/h37,39,83-92,99-110,117-123,130-132H,7-36,38,40-82H2,1-6H3,(H,115,124)(H,116,125)(H,133,134)(H,135,136)(H2,137,138,139)(H2,140,141,142)/b39-37-/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,113-,114-/m1/s1

InChI Key

YMYMIWUIGJUAIZ-LSPGFKFTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

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